molecular formula C12H18BrN3O2S B1442416 Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate CAS No. 1197294-66-8

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

Cat. No. B1442416
Key on ui cas rn: 1197294-66-8
M. Wt: 348.26 g/mol
InChI Key: PJTYRYGVZASDJM-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

A 100-mL round-bottom flask was charged with 2,4-dibromothiazole (1.00 g, 4.12 mmol), tert-butyl piperazine-1-carboxylate (0.918 g, 4.93 mmol), triethylamine (1.72 mL, 12.35 mmol) and N,N-dimethylformamide (20 mL). The resulting solution stirred for 18 h at 120° C. The reaction mixture was cooled to room temperature, poured into water (50 mL), and extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol) to afford tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate (0.350 g, 23%) as brown oil. MS (ESI, pos. ion) m/z 348, 350 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.918 g
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.[N:8]1([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.C(N(CC)CC)C.CN(C)C=O>O>[Br:7][C:5]1[N:6]=[C:2]([N:11]2[CH2:10][CH2:9][N:8]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:13][CH2:12]2)[S:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
0.918 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
1.72 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting solution stirred for 18 h at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1N=C(SC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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